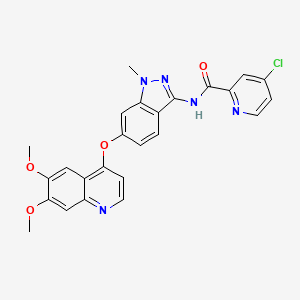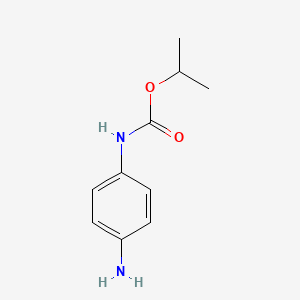
propan-2-yl N-(4-aminophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl N-(4-aminophenyl)carbamate is a chemical compound with the molecular formula C11H16N2O2. It is also known as isopropyl 4-aminobenzylcarbamate. This compound is characterized by its amine group attached to a benzene ring, which is further connected to a carbamate group. It is a white or colorless solid that is soluble in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between propan-2-ol (isopropanol) and 4-aminobenzyl chloride in the presence of a carbamate-forming reagent such as diethyl carbonate or urea.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors or batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as this compound oxide.
Reduction: Amine derivatives such as this compound amine.
Substitution: Substituted derivatives such as propan-2-yl N-(4-azidophenyl)carbamate.
科学研究应用
Chemistry: Propan-2-yl N-(4-aminophenyl)carbamate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism by which propan-2-yl N-(4-aminophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the benzene ring.
N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide: Similar core structure but with an acetamide group instead of a carbamate group.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
propan-2-yl N-(4-aminophenyl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
InChI 键 |
RMQZCNFEBWSLIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


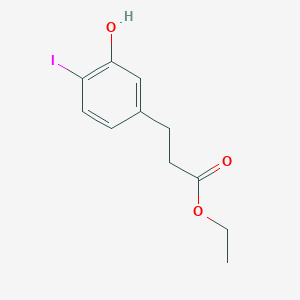

![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
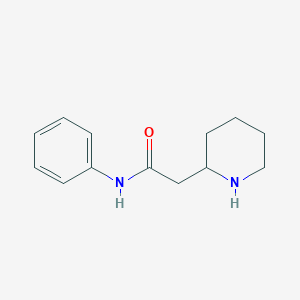
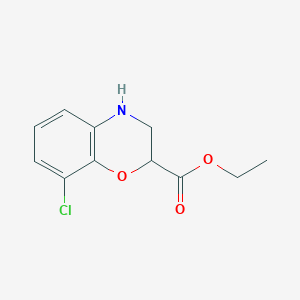
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
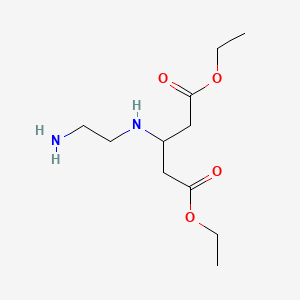
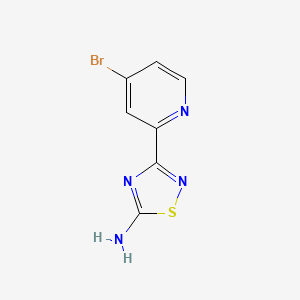
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
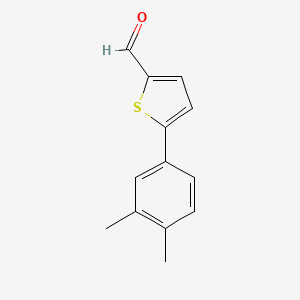
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)
![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
